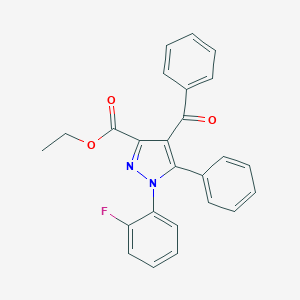
ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EFPC belongs to the pyrazole class of compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The exact mechanism of action of ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood. However, studies have suggested that ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can inhibit the growth of cancer cells and induce apoptosis. ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to decrease the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. In animal studies, ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential as an anti-diabetic agent.
实验室实验的优点和局限性
Ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It has a relatively simple synthesis method and can be obtained in high purity. ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been shown to have low toxicity in animal studies. However, ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
未来方向
There are several future directions for research on ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One area of focus could be to investigate the potential of ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest could be to explore the potential of ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a treatment for cancer, either as a standalone therapy or in combination with other anti-cancer agents. Additionally, more research could be conducted to elucidate the mechanism of action of ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate and to identify potential molecular targets for its biological effects.
合成方法
Ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be synthesized using a multi-step process involving the reaction of benzoylacetone with phenylhydrazine to form 1-phenyl-3-(1-phenyl-3-oxobutyl)pyrazole. This intermediate is then reacted with ethyl chloroformate and 2-fluorobenzaldehyde to form ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate. The overall yield of the synthesis is around 35-40% and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
Ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. Studies have shown that ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Furthermore, ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity.
属性
分子式 |
C25H19FN2O3 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
ethyl 4-benzoyl-1-(2-fluorophenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H19FN2O3/c1-2-31-25(30)22-21(24(29)18-13-7-4-8-14-18)23(17-11-5-3-6-12-17)28(27-22)20-16-10-9-15-19(20)26/h3-16H,2H2,1H3 |
InChI 键 |
XJQUMEITXMUBAH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4F |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
![(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
![(3E)-3-[(2-fluorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292250.png)
![(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
![(3Z)-3-[(4-ethoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292256.png)
![(10Z)-10-[(4-methylphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292257.png)
![(10E)-10-(1,3-benzodioxol-5-ylhydrazinylidene)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292260.png)
![(3Z)-3-[(3-methoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292261.png)
![(3Z)-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292264.png)